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Compound of Interest

Compound Name: NCGC00262650

Cat. No.: B11829163

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Compound Identifier: NCGC00262650 Synonyms: Not publicly available CAS Number:
344359-25-7 Molecular Formula: C1sH20N4O Molecular Weight: 308.39 g/mol

Executive Summary

NCGC00262650 is a small molecule compound that has demonstrated a dual mechanism of
action, positioning it as a molecule of significant interest in both infectious disease and
oncology research. It functions as an inhibitor of the apical membrane antigen 1 (AMA1)-
rhoptry neck protein 2 (RON2) interaction, a critical step in the invasion of red blood cells by the
malaria parasite, Plasmodium falciparum. Concurrently, NCGC00262650 exhibits inhibitory
activity against the c-Src tyrosine kinase, a well-established proto-oncogene implicated in
various human cancers. This guide provides a comprehensive overview of the available
technical data on NCGC00262650, including its biological targets, quantitative inhibitory data,
detailed experimental protocols, and the relevant signaling pathways.

Quantitative Biological Activity

The inhibitory potency of NCGC00262650 has been quantified against its two known targets.
The following table summarizes the available data.
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Plasmodium

Target Assay Type falciparum ICso0 (UM) Reference
Strain
AMA1-RON2 [Srinivasan et al.,
. AlphaScreen 3D7 28
Interaction 2013]
AMA1-RON2 [Srinivasan et al.,
_ AlphaScreen FVO 34
Interaction 2013]
AMA1-RON2
. AlphaScreen DD2 Not Reported
Interaction
AMA1-RON2
. AlphaScreen HB3 Not Reported
Interaction

c-Src Tyrosine )
) Not Reported Not Applicable Not Reported
Kinase

Note: While NCGC00262650 is confirmed as a c-Src inhibitor, specific ICso or Ki values are not
currently available in the public domain.

Experimental Protocols
AMA1-RON2 Interaction Inhibition Assay (AlphaScreen)

This protocol is based on the methodology described by Srinivasan et al. (2013) for the
quantitative high-throughput screening of inhibitors of the AMA1-RONZ2 interaction.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
technology is a bead-based assay that measures the interaction between two molecules. In
this application, a biotinylated RON2 peptide is captured by streptavidin-coated donor beads,
and a His-tagged AMAL1 protein is captured by nickel chelate-coated acceptor beads. When
AMAL1 and RONZ2 interact, the beads are brought into close proximity (<200 nm). Upon
excitation of the donor beads at 680 nm, singlet oxygen is generated, which diffuses to the
nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor of the
AMA1-RON?2 interaction will disrupt this proximity, leading to a decrease in the luminescent
signal.
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Materials:

Recombinant His-tagged AMAL protein (e.g., from P. falciparum 3D7 or FVO strains)
Biotinylated RON2 peptide

Streptavidin-coated Donor Beads (PerkinElmer)

Nickel Chelate-coated Acceptor Beads (PerkinElmer)

Assay Buffer (e.g., PBS with 0.1% BSA)

NCGC00262650 (or other test compounds)

384-well white opaque microplates

Procedure:

e Prepare serial dilutions of NCGC00262650 in the assay buffer.

In a 384-well plate, add the test compound dilutions.

Add the His-tagged AMAL protein and the biotinylated RON2 peptide to each well.

Incubate the plate at room temperature for 30 minutes to allow for the protein-peptide
interaction to reach equilibrium.

In subdued light, add the streptavidin-coated donor beads and nickel chelate-coated
acceptor beads to each well.

Incubate the plate in the dark at room temperature for 1 hour.

Read the plate on an AlphaScreen-compatible plate reader, measuring the signal at 520-620
nm.

Calculate the ICso values from the dose-response curves.

Plasmodium falciparum Growth Inhibition Assay
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This protocol is a generalized method for assessing the effect of compounds on the

intraerythrocytic growth of P. falciparum.

Principle: The growth of P. falciparum in in vitro cultures of human red blood cells is quantified

in the presence of varying concentrations of the test compound. Growth inhibition is typically

measured by quantifying parasite DNA or enzymatic activity after a defined incubation period.

Materials:

Synchronized cultures of P. falciparum (e.g., 3D7, FVO, Dd2, HB3 strains) at the ring stage

Human red blood cells (O+)

Complete parasite culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine, and
gentamicin)

NCGC00262650 (or other test compounds)

96-well microplates

DNA staining dye (e.g., SYBR Green |) or reagents for lactate dehydrogenase (LDH) assay

Plate reader (fluorescence or absorbance)

Procedure:

Prepare serial dilutions of NCGC00262650 in the complete culture medium.

In a 96-well plate, add the compound dilutions.

Add the synchronized ring-stage parasite culture (typically at 0.5-1% parasitemia and 2%
hematocrit).

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% COz,
5% O2, 90% N2).

After incubation, lyse the red blood cells and quantify parasite growth using a DNA-binding
dye like SYBR Green | or by measuring parasite LDH activity.
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o Determine the ICso values by plotting the percentage of growth inhibition against the
compound concentration.

c-Src Tyrosine Kinase Inhibition Assay

This is a generalized protocol for a radiometric c-Src kinase assay. Commercially available
non-radiometric kits (e.g., ADP-GIlo) are also widely used.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [y-32P]ATP
to a specific peptide substrate by the c-Src kinase. The amount of incorporated radioactivity is
proportional to the kinase activity. An inhibitor will reduce the amount of phosphorylation.

Materials:

» Recombinant human c-Src kinase

e Src-specific peptide substrate

o [y-2P]ATP

» Kinase reaction buffer (containing MgClz, MnClz, DTT, and a buffer like HEPES or Tris-HCI)
 NCGC00262650 (or other test compounds)

e Phosphocellulose paper

 Scintillation counter

Procedure:

Prepare serial dilutions of NCGC00262650.

In a reaction tube, combine the kinase reaction buffer, the peptide substrate, and the test
compound.

Initiate the reaction by adding the c-Src kinase.

Start the phosphorylation reaction by adding [y-32P]ATP.
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Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively to remove unincorporated [y-32P]ATP.

Quantify the radioactivity on the paper using a scintillation counter.

Calculate the percentage of inhibition and determine the ICso value.

Signaling Pathways and Mechanisms of Action
Inhibition of Plasmodium falciparum Invasion

NCGC00262650 targets the essential interaction between AMA1 on the surface of the
merozoite and RONZ2, which is inserted into the red blood cell membrane by the parasite. This
interaction is a prerequisite for the formation of the moving junction, the structure through which
the parasite invades the host cell. By blocking the AMA1-RON2 complex formation,
NCGC00262650 prevents the establishment of the moving junction and, consequently, inhibits
merozoite invasion of erythrocytes.
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Inhibition of Merozoite Invasion by NCGC00262650.
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Inhibition of c-Src Tyrosine Kinase Signaling

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of
cellular processes, including proliferation, survival, migration, and angiogenesis. In many
cancers, c-Src is overexpressed or constitutively active, leading to aberrant downstream
signaling that promotes tumor growth and metastasis. NCGC00262650, as an inhibitor of c-Src,

is expected to interfere with these oncogenic signaling cascades.
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Inhibition of c-Src Signaling by NCGC00262650.

Conclusion

NCGC00262650 is a promising chemical probe with a unique dual-inhibitory profile. Its ability to
block the critical AMA1-RONZ2 interaction in Plasmodium falciparum makes it a valuable tool for
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studying parasite invasion and a potential starting point for the development of novel
antimalarial therapeutics. Furthermore, its activity against the c-Src kinase suggests its utility in
cancer research for dissecting the roles of Src signaling in tumorigenesis and for exploring new
therapeutic strategies. Further characterization, including the determination of its c-Src
inhibitory potency and its efficacy in relevant in vivo models, is warranted to fully elucidate its
therapeutic potential.

¢ To cite this document: BenchChem. [NCGC00262650: A Dual Inhibitor of Malarial Invasion
and Oncogenic Kinase Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11829163#what-is-ncgc00262650]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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